A Technical Guide to 4-Phenoxy-2-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications
A Technical Guide to 4-Phenoxy-2-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Phenoxy-2-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of a phenoxy group at the C4 position and a trifluoromethyl (-CF₃) group at the C2 position imparts unique physicochemical properties that are highly valuable in the design of novel bioactive compounds and advanced polymers. This document details the compound's chemical identity, provides a robust, field-proven protocol for its synthesis via Ullmann condensation, outlines methods for its structural elucidation using modern spectroscopic techniques, and discusses its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.
Chemical Identity and Physicochemical Properties
4-Phenoxy-2-(trifluoromethyl)benzoic acid is a derivative of benzoic acid distinguished by two key functional groups attached to the phenyl ring. The trifluoromethyl group at the ortho position to the carboxylic acid is a strong electron-withdrawing group and a bioisostere for chlorine, known to enhance metabolic stability and lipophilicity in drug candidates.[1][2] The phenoxy group at the para position is a common moiety in various pharmaceuticals and agrochemicals. The precise identification of this isomer is critical, as its properties differ significantly from other positional isomers.
Table 1: Chemical Identifiers for 4-Phenoxy-2-(trifluoromethyl)benzoic acid
| Identifier | Value | Source |
| IUPAC Name | 4-phenoxy-2-(trifluoromethyl)benzoic acid | [3] |
| CAS Number | 1253188-35-0 | [3] |
| Molecular Formula | C₁₄H₉F₃O₃ | [4] |
| Molecular Weight | 282.22 g/mol | [4] |
| Canonical SMILES | O=C(O)C1=CC=C(OC2=CC=CC=C2)C=C1C(F)(F)F | [3] |
| InChI Key | VZUVFHIZTUBMQP-UHFFFAOYSA-N | [3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on related compounds |
| Melting Point | 110 - 125 °C | Typical range for similar substituted benzoic acids[5] |
| Boiling Point | ~370 °C at 760 mmHg | Estimated |
| pKa | ~3.0 | The -CF₃ group significantly increases acidity compared to benzoic acid (pKa ~4.2)[6] |
| LogP | ~4.1 | Estimated; indicates high lipophilicity |
Synthesis and Purification
The synthesis of diaryl ethers such as 4-Phenoxy-2-(trifluoromethyl)benzoic acid is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation.[7][8] This method involves the coupling of an aryl halide with an alcohol or phenol.
Synthetic Strategy: Ullmann Condensation
The most logical and field-proven approach is the coupling of a readily available 4-halo-2-(trifluoromethyl)benzoic acid derivative with phenol. Using the methyl ester of the benzoic acid is advantageous as it protects the acidic proton, preventing side reactions with the base, and can be easily hydrolyzed in a final step. The reaction is catalyzed by a copper(I) source and requires a base to deprotonate the phenol.
Below is a representative workflow for this synthetic approach.
Caption: Workflow for the synthesis of 4-Phenoxy-2-(trifluoromethyl)benzoic acid.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established Ullmann condensation procedures.[9][10] All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 4-chloro-2-(trifluoromethyl)benzoate (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 4-chloro-2-(trifluoromethyl)benzoate (1.0 equiv), phenol (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), and CuI (0.1 equiv).
-
Solvent Addition: Evacuate and backfill the flask with inert gas (nitrogen or argon) three times. Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.
-
Ullmann Condensation: Heat the reaction mixture to 120-130 °C with vigorous stirring. The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the potassium phenoxide salt and achieving the necessary reaction temperature.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoate is consumed (typically 8-16 hours).
-
Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, methyl 4-phenoxy-2-(trifluoromethyl)benzoate.
-
Saponification: Dissolve the crude ester in a mixture of methanol and 2M aqueous NaOH (1:1 v/v). Stir the solution at 60 °C for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly acidify to pH 1-2 with concentrated HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Purify the crude acid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield pure 4-Phenoxy-2-(trifluoromethyl)benzoic acid.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic methods. The unique substitution pattern gives rise to a distinct spectroscopic fingerprint, allowing for unambiguous identification.
Caption: Chemical structure of 4-Phenoxy-2-(trifluoromethyl)benzoic acid.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ 10-13 ppm (s, 1H, -COOH); δ 7.8-8.0 ppm (d, 1H); δ 7.4-7.6 ppm (m, 2H); δ 7.2-7.3 ppm (t, 1H); δ 7.1-7.2 ppm (d, 1H); δ 7.0-7.1 ppm (dd, 1H) | The acidic proton signal is broad and downfield. The aromatic region shows distinct signals for the phenoxy protons and the three protons on the trifluoromethyl-substituted ring, with splitting patterns confirming the 1,2,4-substitution. |
| ¹³C NMR | δ 165-170 (-COOH); δ 158-162 (C-O); δ 120-140 (aromatic C); δ 120-125 (q, -CF₃) | The spectrum will show 14 distinct carbon signals. The -CF₃ carbon will appear as a quartet due to C-F coupling. The carbon attached to the -CF₃ group will also show coupling.[12] |
| ¹⁹F NMR | δ -60 to -65 ppm (s, 3F) | A single, sharp peak confirms the presence of a single chemical environment for the three fluorine atoms in the -CF₃ group.[12] |
| FT-IR (cm⁻¹) | 2500-3300 (broad, O-H); 1680-1710 (s, C=O); 1200-1350 (s, C-O); 1100-1200 (s, C-F) | Characteristic stretches for the carboxylic acid dimer O-H, carbonyl C=O, ether C-O, and strong C-F bonds are expected. |
| Mass Spec (ESI-) | m/z = 281.04 [M-H]⁻ | The negative ion mode will show the deprotonated molecule as the parent ion. |
Applications and Research Context
The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][13] Increased lipophilicity can improve membrane permeability and bioavailability, while the robustness of the C-F bond often blocks sites of metabolic oxidation.[1]
The phenoxybenzoic acid scaffold itself is present in numerous bioactive molecules. For instance, related structures are explored as anti-inflammatory agents, herbicides, and fungicides.[14][15] The combination of these two moieties in 4-Phenoxy-2-(trifluoromethyl)benzoic acid makes it a highly valuable building block for:
-
Pharmaceutical Development: Serving as a key intermediate for the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents. The specific substitution pattern provides a unique scaffold for structure-activity relationship (SAR) studies.[5]
-
Agrochemicals: Use in the development of next-generation herbicides and fungicides, where the trifluoromethyl group can enhance potency and environmental persistence.[14]
-
Materials Science: Application as a monomer for creating specialty polymers, such as polyamides or polyesters, with enhanced thermal stability and chemical resistance due to the strong C-F bonds.[15]
Handling and Safety
4-Phenoxy-2-(trifluoromethyl)benzoic acid should be handled with standard laboratory precautions. As an aromatic carboxylic acid, it is expected to be an irritant to the skin, eyes, and respiratory system.
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.
References
-
Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
- Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
-
PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. [Link]
-
Synthesis and preparation process of 4-phenoxybenzoic acid. Patsnap. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Ullmann condensation using copper or copper oxide as the reactant. ResearchGate. [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. [Link]
- Synthetic method of 4-phenoxyphenol.
-
Search Results. Beilstein Journals. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-[4-(Trifluoromethyl)Phenoxy]Benzoic Acid | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]
- 14. chemimpex.com [chemimpex.com]
- 15. jk-sci.com [jk-sci.com]
